4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a fluorinated aromatic compound that can be synthesized through various methods. One reported method involves the bromination of 2,3,5,6-tetrafluorobenzonitrile with elemental bromine in the presence of a Lewis acid catalyst like aluminum chloride []. The resulting product can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity [].
While detailed research on the specific applications of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is limited, its properties suggest potential applications in various scientific research fields:
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a halogenated aromatic compound characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring, along with a nitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 227.03 g/mol. The compound is known for its unique electronic properties due to the presence of highly electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.
There is no scientific literature available on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.
The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzonitrile can be achieved through several methods:
4-Bromo-2,3,5,6-tetrafluorobenzonitrile finds applications in various fields:
Studies investigating the interactions of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with other molecules reveal its ability to participate in π-π stacking interactions and halogen bonding. These interactions are crucial for understanding its behavior in solid-state applications and its potential role in biological systems .
Several compounds share structural features with 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2-fluorobenzonitrile | C7H4BrF1N | Fewer fluorine atoms; less electron-withdrawing effect. |
2-Bromo-3,4-difluorobenzonitrile | C7H4BrF2N | Different substitution pattern; impacts reactivity. |
4-Bromo-3-nitrobenzonitrile | C7H4BrN2O2 | Contains a nitro group instead of fluorines; alters polarity and reactivity. |
The presence of multiple fluorine atoms in 4-bromo-2,3,5,6-tetrafluorobenzonitrile distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and influencing its chemical reactivity and stability.
The incorporation of bromine into fluorinated benzonitrile compounds can be achieved through several strategic approaches. Direct bromination of tetrafluorobenzonitrile using elemental bromine represents one common method. In related systems, such as the synthesis of fluorinated stilbenes, photobromination of 2,3,5,6-tetrafluoro-4-methylbenzonitrile can be performed using bromine in carbon tetrachloride under reflux conditions with irradiation from a 300W photo lamp. This approach typically employs benzoylperoxide as a radical initiator, resulting in benzyl bromination.
Nucleophilic aromatic substitution (SNAr) reactions on pentafluorobenzonitrile provide another approach based on the selective reactivity of fluorine atoms in highly fluorinated aromatic systems. The synthesis of related compounds such as 4-bromo-2,3,5,6-tetrafluorobenzaldehyde involves the nucleophilic substitution of pentafluorobenzaldehyde with lithium bromide in N-methylpyrrolidone. A similar approach can be applied to pentafluorobenzonitrile, where the para-fluorine is preferentially substituted due to the activating effect of the nitrile group.
The regioselectivity of bromination in fluorinated aromatics is a critical consideration. In systems like tetrafluorobenzo-fused compounds, regioselective bromination occurs at the most electron-rich position. For instance, in the synthesis of Bis-BF2 tetrafluorobenzo-[α]-fused BOPYPY dye, bromination using bromine in chloroform selectively occurs at the α-pyrrolic position, providing the brominated product in quantitative yield. This demonstrates the importance of electronic effects in directing halogenation reactions in fluorinated systems.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile has been synthesized with a yield of 66%, resulting in a white solid with clearly identifiable spectral characteristics. The 1H-NMR spectrum shows no aromatic proton signals due to complete substitution, while the 19F-NMR exhibits two distinct signals at δF 29.9 (m, 2F) and 11.4 (m, 2F), corresponding to the four fluorine atoms in the molecule.
Table 1: Spectroscopic Data for 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
4-Bromo-2,3,5,6-tetrafluorobenzonitrile serves as an excellent substrate for various cross-coupling reactions due to the presence of both the bromine atom and the electron-withdrawing fluorine and nitrile substituents, which enhance the reactivity of the C-Br bond toward oxidative addition to transition metals. This reactivity profile makes the compound particularly valuable for the introduction of diverse functional groups through carbon-carbon and carbon-heteroatom bond formation.
The Suzuki-Miyaura cross-coupling reaction between 4-bromo-2,3,5,6-tetrafluorobenzonitrile and organoboron compounds is a powerful method for introducing various aryl and heteroaryl groups at the 4-position. This reaction typically employs palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, along with bases like K2CO3 or K3PO4 in solvents such as THF, dioxane, or toluene. The electron-deficient nature of the fluorinated benzonitrile ring facilitates the oxidative addition step of the catalytic cycle, often allowing the reaction to proceed under milder conditions compared to non-fluorinated analogues.
The Buchwald-Hartwig amination provides a direct method for introducing amino groups to the 4-position of 2,3,5,6-tetrafluorobenzonitrile. According to standard conditions for Buchwald-Hartwig aminations, reactions typically employ t-BuOH as solvent, K3PO4 as base (1.4 equiv.), and the amine coupling partner (1.2 equiv.). This reaction is particularly valuable for the synthesis of fluorinated aniline derivatives, which are important intermediates in pharmaceutical research.
A practical example of the Stille coupling using 4-bromo-2,3,5,6-tetrafluorobenzonitrile was demonstrated in the functionalization of α-bromo-BOPYPY derivatives. In this case, the brominated compound underwent Stille cross-coupling to produce the corresponding α-substituted product, demonstrating the versatility of this approach for regioselective functionalization of fluorinated heterocycles.
An interesting application involves the coupling of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with aryl Grignard reagents. In the synthesis of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, 1-bromo-4-iodobenzene was first converted to the corresponding Grignard reagent by reaction with magnesium shavings in THF. This was followed by copper-mediated coupling with 4-bromo-2,3,5,6-tetrafluorobenzonitrile, resulting in the formation of the biphenyl product. The reaction sequence involves:
Table 2: Cross-Coupling Reactions of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
The industrial production of fluoroarenes like 4-bromo-2,3,5,6-tetrafluorobenzonitrile relies on efficient and scalable processes for introducing fluorine atoms into aromatic systems. Traditional methods often involve hazardous conditions and reagents, but recent developments have focused on safer and more sustainable approaches to meet the increasing demand for fluorinated compounds in various industrial sectors.
Historically, the production of fluorochemicals has depended on the reaction between fluorspar (calcium fluoride) and concentrated sulfuric acid at temperatures exceeding 200°C to generate hydrogen fluoride, which serves as the fluorine source. This process has significant drawbacks, including high energy consumption and the generation of the extremely toxic and corrosive hydrogen fluoride, which requires specialized handling and containment systems.
A recent breakthrough in fluorochemical production involves using oxalic acid to extract fluorine compounds from fluorspar under much milder conditions at room temperature. This approach offers several advantages:
For the specific synthesis of tetrafluorobenzonitrile derivatives, a patent describes a multi-step process starting from 2,3,5,6-tetrafluorobenzoic acid:
This process provides 2,3,5,6-tetrafluorobenzonitrile in good yield (64-65%), which can then serve as a precursor for the production of 4-bromo-2,3,5,6-tetrafluorobenzonitrile through selective bromination. The detailed reaction conditions and yields from this patent provide valuable insights for scaling up the synthesis for industrial applications.
Table 3: Industrial Methods for Fluoroarene Production
Electrochemical methods offer alternative approaches for the synthesis of fluorinated aromatic compounds like 4-bromo-2,3,5,6-tetrafluorobenzonitrile or its precursors. These methods can provide more environmentally friendly routes by reducing dependence on stoichiometric reagents and harsh reaction conditions, which aligns with the growing emphasis on sustainable chemistry practices.
Electrochemical fluorination (ECF) represents a foundational technique in organofluorine chemistry for preparing fluorocarbon-based compounds. The Simons process, a commercialized ECF method developed in the 1930s, involves the electrolysis of an organic compound in hydrogen fluoride solution. The general reaction can be described as:
R3C-H + HF → R3C-F + H2
This process typically employs a cell potential of 5-6V with a nickel-plated anode. The method is particularly useful for producing perfluorinated amines, ethers, carboxylic acids, and sulfonic acids. In the context of benzonitrile derivatives, electrochemical fluorination could potentially be employed to introduce multiple fluorine atoms to generate precursors for further functionalization.
Another commercially applied method is the Phillips Petroleum process. Both approaches offer cost-effective routes to fluorinated compounds, although yields can be variable. The adaptation of these electrochemical methods to laboratory scale requires careful consideration of:
Beyond fluorination, electrochemical reduction represents a potential approach for generating reactive intermediates from 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Cathodic reduction could facilitate:
These electrochemical approaches offer several advantages for industrial applications, including reduced dependence on stoichiometric reagents, potentially milder reaction conditions, improved atom economy, and more environmentally friendly processes when compared to traditional methods.
Table 4: Electrochemical Methods for Fluoroarene Synthesis
Irritant